6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride
Description
Introduction to Spirocyclic Architectures in Modern Medicinal Chemistry
Spirocyclic compounds, characterized by fused ring systems sharing a single atom, have gained prominence due to their ability to enhance molecular complexity while improving pharmacokinetic profiles. These scaffolds mitigate planar molecular geometries, which are often linked to off-target interactions and poor solubility. The incorporation of heteroatoms, such as oxygen and nitrogen, further refines these systems by modulating electronic properties and enabling targeted hydrogen bonding. For instance, 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride combines a spirocyclic backbone with heteroatomic diversity, making it a compelling case study for modern drug design.
Evolutionary Significance of Azaspiro[4.5]decane Frameworks in Bioactive Molecule Design
Azaspiro[4.5]decane frameworks, such as the 6-oxa-2-aza variant, have evolved from niche synthetic targets to cornerstone elements in bioactive molecules. Their rigid, three-dimensional structures reduce conformational flexibility, enhancing binding specificity to biological targets. For example, spirocyclic analogues of protease inhibitors exhibit improved selectivity due to reduced entropic penalties during target engagement.
Structural and Functional Advancements
- Rigidity and Selectivity : The spirojunction in azaspiro[4.5]decane enforces a fixed dihedral angle, minimizing off-target interactions. This property has been leveraged in kinase inhibitors, where spirocyclic derivatives show 10–100-fold selectivity improvements over linear analogues.
- Synthetic Accessibility : Advances in dearomatization and cyclization techniques, such as copper-catalyzed difluoroalkylation, have streamlined the synthesis of azaspiro[4.5]decane derivatives. These methods enable rapid diversification for structure-activity relationship (SAR) studies.
Applications in Drug Candidates
Azaspiro[4.5]decane cores are featured in clinical candidates targeting neurological disorders and oncology. Their ability to penetrate the blood-brain barrier, attributed to balanced lipophilicity and molecular weight, underscores their utility in central nervous system (CNS) therapeutics.
Strategic Advantages of Oxygen-Nitrogen Heteroatom Integration in Spiro Systems
The incorporation of oxygen and nitrogen into spirocyclic frameworks, as seen in 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride, introduces synergistic benefits for drug design.
Physicochemical Modulation
- Oxygen’s Role : The ether oxygen in the 6-oxa position enhances aqueous solubility by introducing polarity. Comparative studies show that oxygenated spirocycles exhibit 2–3-fold higher solubility than their hydrocarbon counterparts.
- Nitrogen’s Impact : The 2-aza nitrogen facilitates hydrogen bonding with biological targets, improving binding affinity. For instance, spirocyclic amines demonstrate higher inhibitory potency against G protein-coupled receptors (GPCRs) due to salt bridge formation.
Metabolic Stability
The integration of heteroatoms mitigates oxidative metabolism. In vitro ADME studies reveal that 6-oxa-2-azaspiro[4.5]dec-8-ene derivatives exhibit prolonged half-lives (>6 hours in human hepatocytes) compared to non-heteroatomic spirocycles.
Table 1: Key Properties of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride
Case Study: Heteroatom-Driven Target Engagement
A 2023 study demonstrated that 6-oxa-2-azaspiro[4.5]dec-8-ene derivatives inhibit vanin-1, a pantetheinase involved in inflammation. The oxygen atom stabilized water-mediated hydrogen bonds with the enzyme’s active site, while the protonated nitrogen formed a salt bridge with Asp231, yielding IC₅₀ values of 0.8 μM.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h1-2,9H,3-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKZYAZCFFHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC=CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the spirocyclic ether or amine moieties:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Aqueous medium | Oxidized spirocyclic ketone | 56–74% |
| Rhodium acetate | Mild acidic conditions | Intramolecular amidation products | 53–92% |
Key Finding: Oxidation with rhodium acetate and bis(trifluoroacetoxy)iodobenzene enables intramolecular amidation, forming fused bicyclic structures .
Reduction Reactions
Reductive modifications target the double bond or nitrogen centers:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol/ethanol | Saturated spirocyclic amine | 65–83% |
| Aluminum alanate | Tetrahydrofuran (THF) | Reduced cyanohydrin intermediates | 38–58% |
Example: Reduction of the cyanohydrin intermediate with aluminum alanate yields 1-benzyl-4-hydroxy-4-aminomethyl piperidine (58% yield) .
Substitution Reactions
The nitrogen atom in the spirocycle participates in nucleophilic substitution:
Notable Case: Substitution with trifluoromethyl phenethyl bromide yields a hydrochloride salt (m.p. 231–233°C, 58.7% yield) .
Ring-Opening and Functionalization
The spirocyclic structure undergoes ring-opening under acidic or basic conditions:
-
Acid Hydrolysis : Cleavage of the oxa-ring generates linear diols or amino alcohols .
-
Base-Mediated Rearrangement : Treatment with KOtBu induces ring expansion to tetrahydrofuran derivatives .
Mechanistic Insight : Ring-opening barriers are influenced by steric effects and electronic properties of substituents .
Comparative Reaction Table
Stability and Byproduct Formation
Scientific Research Applications
6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Spirocyclic Hydrochlorides
Key Observations :
- Saturation vs. Unsaturation : The target compound’s dec-8-ene double bond introduces planar rigidity, unlike saturated analogues (e.g., 6-Oxa-2-azaspiro[4.5]decane HCl), which may exhibit greater conformational flexibility .
- Functional Group Variations: Compounds like 8-Amino-1-azaspiro[4.5]decan-2-one HCl prioritize hydrogen bonding via amino/ketone groups, whereas the target compound’s oxa and aza groups may engage in polar interactions with biological targets .
Key Observations :
- The absence of a thiazolidinone or triazinane ring in the target compound may reduce hydrogen-bonding interactions critical for activity, as seen in Fleita et al.’s derivatives .
Biological Activity
Overview
6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride is a compound characterized by its unique spirocyclic structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.
- Molecular Formula : C₈H₁₄ClNO
- Molecular Weight : 175.7 g/mol
The compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution, which allow for the formation of derivatives with potentially enhanced biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enables the compound to fit into binding sites with high specificity, modulating the activity of target molecules. This interaction can lead to various biological effects depending on the target and context.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus species.
- Gram-negative bacteria : Demonstrated activity against Klebsiella pneumoniae and Acinetobacter baumannii.
In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL, indicating potent antibacterial properties .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism may involve the inhibition of specific cancer cell pathways or the induction of apoptosis in cancer cells. Further research is needed to elucidate these effects and determine the compound's efficacy in clinical settings.
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial activity of various spirocyclic compounds highlighted that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
- Cancer Cell Line Testing : In a controlled laboratory setting, this compound was tested on several cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and lung cancer models. The results indicated a dose-dependent response, warranting further investigation into its mechanisms of action.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Spirocyclic structure enhances binding affinity |
| 2-Oxa-6-azaspiro[4.5]dec-8-ene;hydrochloride | Moderate | Low | Different substitution pattern affects reactivity |
| 8-Oxa-2-azaspiro[4.5]decane | Low | None | Lacks spirocyclic complexity |
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride?
Answer:
Structural elucidation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm proton and carbon environments, particularly for the spirocyclic and heteroatom-containing regions. Compare observed shifts with PubChem-derived data for analogous compounds .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amine, ether) via characteristic absorption bands (e.g., N–H stretch at ~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns. Use literature precedents for spirocyclic compounds to interpret complex splitting .
Basic: How can researchers ensure the purity of synthesized 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride?
Answer:
Purity assessment involves:
- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with UV detection (e.g., 254 nm) to quantify impurities. Reference standards with >98% purity (e.g., Certificates of Analysis) are critical for calibration .
- Melting Point Analysis: Compare observed values with literature data to detect solvates or polymorphic forms.
- Elemental Analysis (EA): Verify C, H, N, and Cl content against theoretical values to confirm stoichiometry .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Adhere to the following guidelines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
- Ventilation: Use fume hoods to minimize inhalation risks. Avoid electrostatic discharge by grounding equipment .
- Storage: Keep in tightly sealed, labeled containers in a dry, ventilated area. Monitor for degradation via periodic stability testing .
Advanced: How can computational methods enhance reaction design for synthesizing this spirocyclic compound?
Answer:
Integrate computational and experimental approaches:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., cyclization steps) and transition states. Tools like Gaussian or ORCA optimize energy barriers .
- Reaction Path Search Algorithms: Apply ICReDD’s workflow to screen reaction conditions (e.g., solvent, catalysts) and reduce trial-and-error experimentation. Validate predictions with small-scale trials .
- Machine Learning (ML): Train models on spirocyclic reaction datasets to predict yields and side products .
Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?
Answer:
Address discrepancies through:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .
- Cross-Technique Validation: Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling to verify reaction mechanisms .
- Literature Meta-Analysis: Systematically compare data across studies, noting differences in synthetic routes or analytical methods. Use PubChem and peer-reviewed databases for benchmarking .
Advanced: What strategies optimize reactor design for scalable synthesis of this compound?
Answer:
Consider reactor engineering principles:
- Mixing Efficiency: Use computational fluid dynamics (CFD) to model flow patterns in continuous-flow reactors, minimizing dead zones for heterocyclic formation .
- Temperature Control: Implement microreactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and selectivity .
- Catalyst Immobilization: Test packed-bed reactors with immobilized catalysts (e.g., Pd/C) to improve reusability and reduce metal leaching .
Advanced: How can comparative studies with analogous spiro compounds inform mechanistic understanding?
Answer:
- Structural Analog Screening: Compare reactivity of 6-Oxa-2-azaspiro derivatives (e.g., varying substituents on the spiro core) to identify electronic or steric effects .
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps in ring-opening or nucleophilic substitution reactions .
- Cross-Disciplinary Insights: Leverage biological activity data from benzodiazepine analogs (e.g., receptor binding assays) to hypothesize structure-activity relationships .
Basic: What analytical techniques assess the stability of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride under varying conditions?
Answer:
- Forced Degradation Studies: Expose samples to heat (40–80°C), light (UV irradiation), and humidity (75% RH). Monitor degradation via HPLC and LC-MS to identify breakdown products .
- pH Stability Profiling: Use buffered solutions (pH 1–13) to assess hydrolysis susceptibility. Track changes with NMR or IR .
- Long-Term Storage Testing: Store aliquots at –20°C, 4°C, and room temperature. Perform periodic purity checks over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
